molecular formula C19H18N2O B11838314 3-(2-(Aziridin-1-yl)ethoxy)-1-phenylisoquinoline CAS No. 89721-21-1

3-(2-(Aziridin-1-yl)ethoxy)-1-phenylisoquinoline

Cat. No.: B11838314
CAS No.: 89721-21-1
M. Wt: 290.4 g/mol
InChI Key: AAIVOXJQQVOPDG-UHFFFAOYSA-N
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Description

3-(2-(Aziridin-1-yl)ethoxy)-1-phenylisoquinoline is a complex organic compound that features an aziridine ring, an ethoxy group, and a phenylisoquinoline structure. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity, making them valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Aziridin-1-yl)ethoxy)-1-phenylisoquinoline typically involves the formation of the aziridine ring followed by its attachment to the phenylisoquinoline structure. One common method for synthesizing aziridines is the reaction of alkenes with electrophilic nitrogen sources, such as iminoiodinanes or nitrene precursors . The aziridine ring can also be formed through the cyclization of haloamines or amino alcohols .

Industrial Production Methods

Industrial production of aziridines often involves the use of aminoethanol as a starting material, which undergoes dehydration in the presence of an oxide catalyst at high temperatures . This process is scalable and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Aziridin-1-yl)ethoxy)-1-phenylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions are typically amine derivatives, which can be further functionalized to create a wide range of compounds with diverse chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Aziridin-1-yl)ethoxy)-1-phenylisoquinoline is unique due to the combination of the aziridine ring with the phenylisoquinoline structure, which enhances its potential biological activity and versatility in chemical synthesis. The presence of the phenylisoquinoline moiety distinguishes it from other aziridine-containing compounds, providing unique opportunities for its application in various fields .

Properties

CAS No.

89721-21-1

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

3-[2-(aziridin-1-yl)ethoxy]-1-phenylisoquinoline

InChI

InChI=1S/C19H18N2O/c1-2-6-15(7-3-1)19-17-9-5-4-8-16(17)14-18(20-19)22-13-12-21-10-11-21/h1-9,14H,10-13H2

InChI Key

AAIVOXJQQVOPDG-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCOC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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